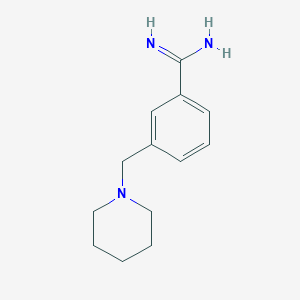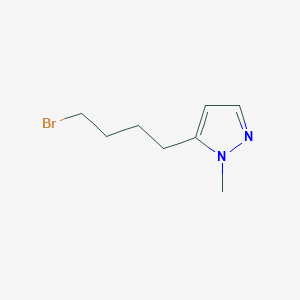
5-(4-Bromobutyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromobutyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromobutyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromobutyl group in 5-(4-Bromobutyl)-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromobutyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Bromobutyl)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used to study the effects of brominated pyrazoles on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows for the modification of its chemical properties to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Bromobutyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyrazole ring can also interact with various receptors or enzymes, affecting their function and signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and downstream signaling.
Proteins: The bromobutyl group can form covalent bonds with nucleophilic amino acids in proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
5-(4-Bromobutyl)-1H-pyrazole: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-(4-Bromobutyl)-3-methyl-1H-pyrazole: The methyl group is positioned differently, affecting its steric and electronic properties.
5-(4-Chlorobutyl)-1-methyl-1H-pyrazole: The bromine atom is replaced with chlorine, leading to variations in reactivity and biological activity.
Uniqueness: 5-(4-Bromobutyl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromobutyl and methyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13BrN2 |
|---|---|
Molekulargewicht |
217.11 g/mol |
IUPAC-Name |
5-(4-bromobutyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-11-8(5-7-10-11)4-2-3-6-9/h5,7H,2-4,6H2,1H3 |
InChI-Schlüssel |
IICFOLHNAOXQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


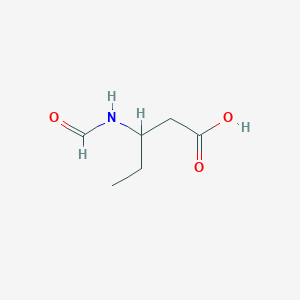


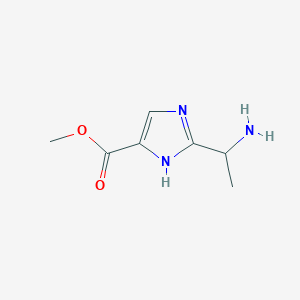
![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)


![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
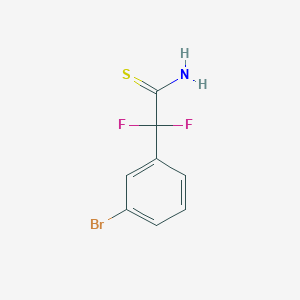
![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13208827.png)
